4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-14(12(2)18(11)3)15(20)10-22-17-8-13(9-19)5-6-16(17)21-4/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSRFHQSWYXTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Attachment of the Aldehyde Group: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.
Methoxylation: The methoxy group can be introduced through the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzoic acid.
Reduction: 4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and pyrrole groups may also contribute to its overall biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Lipophilicity: The target compound’s 1,2,5-trimethylpyrrol-3-yl group introduces significant lipophilicity compared to the unsubstituted pyrrole in C₁₃H₁₀BrNO₃. Methyl groups enhance hydrophobic interactions, which could improve membrane permeability in drug design .
Steric and Electronic Modifications: The trimethylpyrrole substituent in the target compound creates steric hindrance, which may limit conformational flexibility or reduce reactivity in nucleophilic environments. In contrast, the smaller pyrrole in C₁₃H₁₀BrNO₃ allows for tighter packing in crystal lattices or easier access to active sites in biological targets . Bromine atoms in both analogs contribute to higher molecular weights and may participate in halogen bonding, a feature absent in the target compound.
Potential Applications: The brominated analogs are likely candidates for halogenation-dependent reactions or radiopharmaceutical labeling. The target compound’s methylated pyrrole could stabilize interactions in hydrophobic binding pockets, making it relevant for enzyme inhibition studies.
Biological Activity
4-Methoxy-3-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzaldehyde is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through the condensation of 1,2,5-trimethylpyrrole with 4-formylbenzoic acid. The reaction typically utilizes acidic or basic catalysts in solvents such as dichloromethane or ethanol to facilitate the formation of the desired product.
Mode of Action
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication and transcription processes.
- Enzyme Modulation : It may interact with various enzymes, influencing metabolic pathways and cellular functions .
Pharmacological Properties
Research indicates that compounds with structural similarities exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have suggested potential antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in managing inflammatory diseases .
In Vitro Studies
Recent studies have focused on the compound's effects on specific bacterial strains. For instance, it was found to inhibit the secretion of certain virulence factors in pathogenic bacteria at concentrations around 50 μM, indicating its potential as an antibacterial agent .
Comparative Analysis
A comparative analysis of similar compounds reveals that this compound possesses unique properties due to its methoxy and formyl substituents. These modifications enhance its reactivity and interaction with biological targets compared to other derivatives such as 4-methylbenzoate or 4-hydroxybenzoate.
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | DNA Intercalation |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 4-Methylbenzoate | Low | No | No |
| 4-Hydroxybenzoate | Moderate | Yes | Possible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
